Kasugamycin

Content Navigation

CAS Number

Product Name

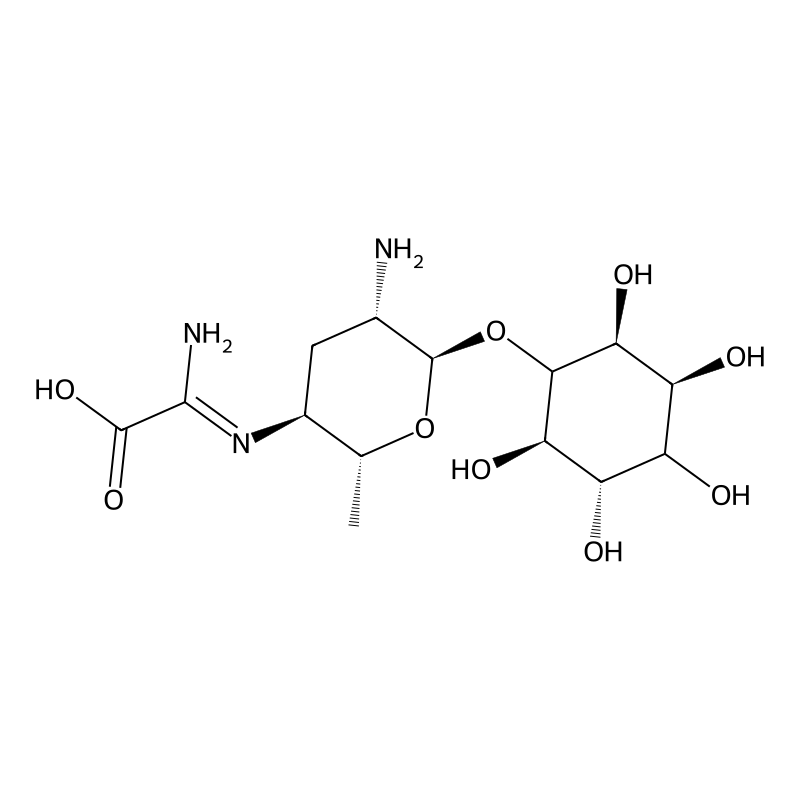

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Kasugamycin (CAS 6980-18-3) is a specialized aminoglycoside bactericide and translation inhibitor distinguished by its unique zwitterionic structure and high-fidelity mechanism of action [1]. Unlike broad-spectrum aminoglycosides, it selectively targets the 30S ribosomal subunit to block translation initiation without inducing genetic misreading [2]. Commercially, it is valued for its exceptional aqueous solubility (228 g/L at 25°C), robust thermal stability during formulation processing, and targeted efficacy against phytopathogenic strains resistant to legacy antibiotics [1]. For industrial and research procurement, Kasugamycin serves as a critical active ingredient in crop protection formulations designed to bypass established resistance networks, and as a precise translation-arrest reagent in advanced biochemical assays [2].

Substituting Kasugamycin with more common aminoglycosides like Streptomycin or Oxytetracycline frequently compromises both application safety and experimental integrity [1]. In agricultural formulations, Streptomycin faces widespread pathogen resistance—often exceeding 35% in field isolates—and induces severe phytotoxic responses, such as russeting, in sensitive crops [1]. In laboratory settings, generic aminoglycosides cause ribosomal misreading, confounding translation assays with mistranslation artifacts [2]. Kasugamycin’s unique binding strictly blocks preinitiation complex formation without misreading, ensuring high-fidelity translation arrest [2]. Furthermore, its distinct chemical stability profile allows it to withstand aggressive formulation processes, such as vacuum distillation and spray drying, where heat-labile alternatives rapidly degrade[3].

References

- [1] Adaskaveg, J. E., et al. 'Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear.' Plant Disease, 95(4), 2011, pp. 448-454.

- [2] Müller, C., et al. 'Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation.' eLife, 2018.

- [3] Umezawa, H., et al. 'Antibiotic kasugamycin.' US Patent 3358001A, 1967.

Efficacy Against Streptomycin-Resistant Pathogen Strains

Kasugamycin demonstrates potent activity against phytopathogenic bacteria that have developed immunity to standard treatments. In sensitivity assays against Erwinia amylovora, Kasugamycin achieved a mean MIC (≥95% growth inhibition) of 18.5 mg/L [1]. Crucially, it maintained full efficacy against populations where 35% of isolates exhibited high-level resistance to Streptomycin at concentrations exceeding 50 mg/L[1].

| Evidence Dimension | Resistance prevalence and effective MIC |

| Target Compound Data | Mean MIC 18.5 mg/L; 100% effective against resistant strains |

| Comparator Or Baseline | Streptomycin (35% of isolates resistant at >50 mg/L) |

| Quantified Difference | Complete efficacy retention in Streptomycin-resistant populations |

| Conditions | In vitro nutrient agar sensitivity assays |

Formulators must select Kasugamycin to ensure product viability in regions where Streptomycin and Oxytetracycline resistance has rendered legacy bactericides ineffective.

High-Fidelity Translation Initiation Inhibition

Unlike typical aminoglycosides that bind the decoding center and induce error-prone protein synthesis, Kasugamycin strictly inhibits the 30S initiation complex. In mistranslation reporter assays, the addition of 25 µg/mL Kasugamycin successfully decreased mistranslation rates [1]. In contrast, Streptomycin actively induces misreading, and elongation inhibitors like Chloramphenicol fail to reduce mistranslation artifacts[1].

| Evidence Dimension | Mistranslation rate modulation |

| Target Compound Data | 25 µg/mL decreases mistranslation rates |

| Comparator Or Baseline | Streptomycin (Induces misreading / increases mistranslation) |

| Quantified Difference | Divergent functional outcomes (reduction vs. induction of translation errors) |

| Conditions | In vitro cell-free mistranslation reporter system |

Researchers requiring precise translation arrest without the introduction of confounding misfolded proteins must procure Kasugamycin over standard aminoglycosides.

High-Temperature and pH Stability for Aggressive Processing

Kasugamycin exhibits exceptional robustness under thermal and pH stress, facilitating aggressive industrial concentration methods. When heated as an aqueous solution to 60°C for 1 hour, Kasugamycin retains 99.0% of its activity at pH 5.0, and 100% activity at pH 7.0 and 9.0 [1]. Furthermore, it shows zero degradation after 6 hours in 0.1 N HCl at room temperature, outperforming many heat-labile antibiotics [1].

| Evidence Dimension | Active compound recovery post-stress |

| Target Compound Data | 100% recovery at pH 7.0/9.0 at 60°C; 100% in 0.1 N HCl |

| Comparator Or Baseline | Heat-labile antibiotic baseline (Significant degradation under equivalent thermal/acidic stress) |

| Quantified Difference | Near-total preservation of activity under formulation stress conditions |

| Conditions | Aqueous solution subjected to 60°C for 1 hour; 0.1 N HCl for 6 hours |

The exceptional stability profile allows manufacturers to utilize cost-effective, high-heat drying and distillation processes without sacrificing API yield.

Ultra-High Aqueous Solubility for Concentrated Formulations

The physicochemical properties of Kasugamycin make it highly suitable for concentrated liquid agricultural formulations. It boasts an aqueous solubility of 228 g/L at 25°C [1]. As a zwitterionic compound, its solubility and soil-sorption behavior are highly tunable; it acts as a strongly sorbing cation at pH < 3.23 and a highly mobile anion at elevated pH, allowing precise formulation optimization [1].

| Evidence Dimension | Aqueous solubility limit |

| Target Compound Data | 228 g/L at 25°C |

| Comparator Or Baseline | Standard low-solubility agricultural fungicides (e.g., Mancozeb, <10 mg/L) |

| Quantified Difference | Orders of magnitude higher solubility |

| Conditions | Standard temperature (25°C) in aqueous media |

The high solubility limit enables the production of highly concentrated, stable liquid suspension concentrates without the risk of precipitation.

Resistance-Breaking Agricultural Bactericides

Directly leveraging its efficacy against Streptomycin-resistant Erwinia amylovora and Magnaporthe oryzae, Kasugamycin is the active ingredient of choice for next-generation crop protection formulations [1]. It is particularly suited for high-value, russet-sensitive crops where copper-based or generic aminoglycoside treatments cause phytotoxicity or fail due to resistance [1].

High-Fidelity Ribosomal Research and Translation Assays

Because it uniquely inhibits the 30S preinitiation complex without inducing genetic misreading, Kasugamycin is an essential reagent for structural biology and biochemical research [2]. It is utilized in cell-free translation systems to trap ribosomes in the initiation phase without generating confounding mistranslated protein artifacts[2].

High-Concentration Liquid Formulation Manufacturing

Capitalizing on its ultra-high aqueous solubility (228 g/L) and robust thermal stability (100% retention at 60°C, pH 7.0), Kasugamycin is ideal for industrial-scale agrochemical manufacturing [3]. Formulators can employ aggressive vacuum distillation and spray-drying techniques to produce stable, high-concentration soluble liquids without API degradation[3].

References

- [1] Adaskaveg, J. E., et al. 'Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear.' Plant Disease, 95(4), 2011, pp. 448-454.

- [2] Müller, C., et al. 'Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation.' eLife, 2018.

- [3] Umezawa, H., et al. 'Antibiotic kasugamycin.' US Patent 3358001A, 1967.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

UNII

Related CAS

11030-24-3 (unspecified sulfate salt)

19408-46-9 (mono-hydrochloride)

78822-08-9 (sulfate salt)

6980-18-3 (Parent)

Therapeutic Uses

Based on the remarkable low toxicity of kasugamycin, it was tested and proven to be effective against Pseudomonas aeruginosa urinary infections in humans.

Mechanism of Action

... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic).

Vapor Pressure

Other CAS

6980-18-3

19408-46-9

Absorption Distribution and Excretion

Oral admin of 100 mg/kg kasugamycin to mice indicated rapid absorption and 43 to 68% excretion with urine in 6 hr.

On im injection of 1.0g kasugamycin into humans, about 63% of the fungicide was excreted unchanged with urine in 8 hr.

In the rat metabolism study, the mean radioactivity recovery 168 hours after exposure ranged from 91 to 97%, with the majority of the dose recovered within 48 hours in the feces (81.9-93.9%) and urine (1.26-3.07%). The maximum concentration found in the plasma of both males and females occurred approximately one hour after the administration of a single low or high dose. Between one and six hours after a single low or high dose, more kasugamycin accumulated in the kidneys, urinary bladder, and lymph nodes than in the blood, but after 168 hours, little or no kasugamycin was found in these tissues. The absorption and metabolism of kasugamycin in rats was limited (less than 5% of the dose) and was not affected by sex, dose level, or duration of dosing. The parent compound was the major component identified in the urine, feces, liver, kidney, and plasma. Minor amounts (less than 1% of the dose) of the metabolite kasuganobiosamine were identified in urine, liver, kidney, and plasma, but none was detected in the feces. Elimination occurred primarily in the feces (88 to 95%), suggesting low absorption; kasugamycin was not excreted in the bile (enterohepatic circulation did not occur).

Metabolism Metabolites

In the rat metabolism study, the mean radioactivity recovery 168 hours after exposure ranged from 91 to 97%, with the majority of the dose recovered within 48 hours in the feces (81.9-93.9%) and urine (1.26-3.07%). ... The absorption and metabolism of kasugamycin in rats was limited (less than 5% of the dose) and was not affected by sex, dose level, or duration of dosing. The parent compound was the major component identified in the urine, feces, liver, kidney, and plasma. Minor amounts (less than 1% of the dose) of the metabolite kasuganobiosamine were identified in urine, liver, kidney, and plasma, but none was detected in the feces.

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Kasugamycin ... is an aminoglycoside antibiotic produced by Streptomyces kasugaenesis.

... Has largely been replaced by more modern compounds but remains important in some countries because of its low price.

Not registered, import tolerance established

Kasugamycin is not registered in the U.S., however, tolerances were established to cover residues on imported tomatoes and peppers from Mexico where the registrant is seeking to register Kasumin 2L, a liquid formulation comprised of 2% kasugamycin (by weight) as the active ingredient (ai), for use on rice, potato, pepper, and tomato in Mexico.

Analytic Laboratory Methods

Dates

Explore Compound Types